molecular formula C12H13BrN2O2 B13268256 Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate

Cat. No.: B13268256
M. Wt: 297.15 g/mol
InChI Key: ZVMNQCXZPYPBDY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities. This compound, in particular, features a brominated indole moiety, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:

    Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Esterification: The brominated indole is then esterified using methanol and a suitable acid catalyst.

    Amination: Finally, the esterified product undergoes amination using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ester and amine groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the bromine atom, which can result in different reactivity and biological activity.

    Methyl 2-amino-3-(4-chloro-1H-indol-3-yl)propanoate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

Uniqueness

Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its non-brominated counterparts.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H13BrN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3

InChI Key

ZVMNQCXZPYPBDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C(=CC=C2)Br)N

Origin of Product

United States

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